![molecular formula C10H10N2S B040618 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 116849-82-2](/img/structure/B40618.png)
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole, also known as MTB, is a heterocyclic compound that has been studied extensively for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields of research.
作用機序
The mechanism of action of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotective effects, and antimicrobial properties. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole in lab experiments is its unique structure and potential for use in a variety of research fields. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments that specifically target its effects.
将来の方向性
There are many potential future directions for research involving 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole. One area of interest is the development of new cancer treatments based on the inhibition of topoisomerase II and other cellular processes targeted by this compound. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
合成法
The synthesis of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole can be achieved through a variety of methods, including the reaction of 2-mercaptobenzimidazole with methyl isothiocyanate, or the reaction of 2-mercaptobenzimidazole with methyl isocyanate. These methods have been shown to yield high purity and yield of this compound.
科学的研究の応用
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has been extensively studied for its potential applications in various fields of scientific research, including cancer research, neurological research, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurological research, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious disease research, this compound has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
特性
CAS番号 |
116849-82-2 |
|---|---|
分子式 |
C10H10N2S |
分子量 |
190.27 g/mol |
IUPAC名 |
1-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C10H10N2S/c1-7-12-9-5-3-2-4-8(9)11-10(12)6-13-7/h2-5,7H,6H2,1H3 |
InChIキー |
LWMCALUODNGSKW-UHFFFAOYSA-N |
SMILES |
CC1N2C(=NC3=CC=CC=C32)CS1 |
正規SMILES |
CC1N2C(=NC3=CC=CC=C32)CS1 |
同義語 |
1H,3H-Thiazolo[3,4-a]benzimidazole,1-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



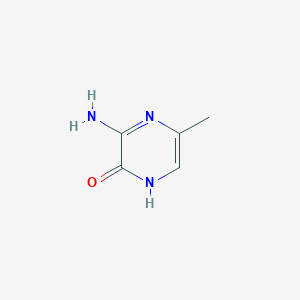
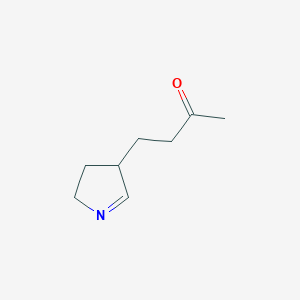
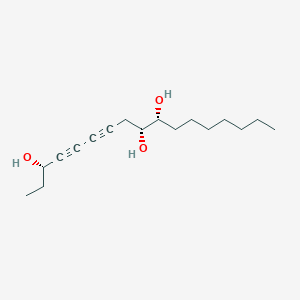
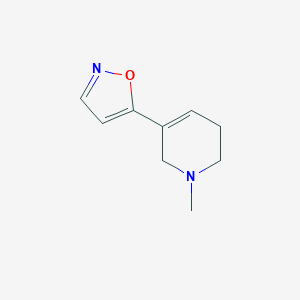

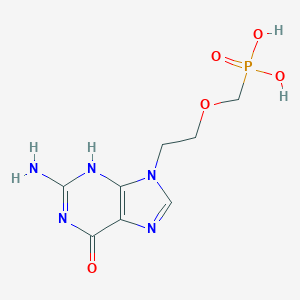
![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)
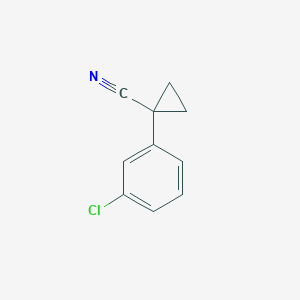

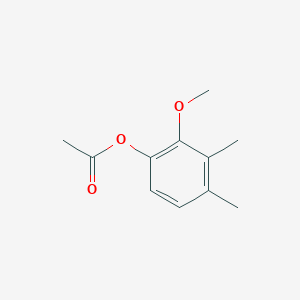
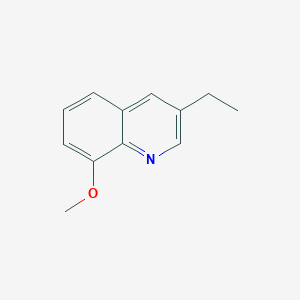
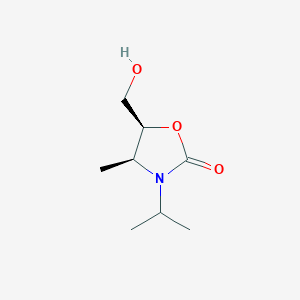
![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)